molecular formula C20H32ClNO3 B12812284 2-(diethylamino)ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride CAS No. 3384-20-1

2-(diethylamino)ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride

Cat. No.: B12812284
CAS No.: 3384-20-1
M. Wt: 369.9 g/mol
InChI Key: DLQDCDHQWWCMRS-UHFFFAOYSA-N
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Description

2-(diethylamino)ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride is a chemical compound with the molecular formula C20H31NO3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group, a cyclohexyl ring, and a phenylacetate moiety.

Preparation Methods

The synthesis of 2-(diethylamino)ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride involves several steps. One common method includes the reaction of diethylamine with 2-chloroethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified through recrystallization or chromatography techniques.

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

2-(diethylamino)ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetone, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(diethylamino)ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(diethylamino)ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(diethylamino)ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride can be compared with other similar compounds, such as:

    2-(diethylamino)ethyl hydroxy(2-methylphenyl)phenylacetate hydrochloride: This compound has a similar structure but with a methyl group on the phenyl ring.

    2-(diisopropylamino)-1-(phenoxymethyl)ethyl phenylacetate hydrochloride: This compound features an isopropyl group instead of an ethyl group.

    2-(ethylanilino)ethyl diphenylacetate hydrochloride: This compound contains an ethylanilino group instead of a diethylamino group.

Properties

CAS No.

3384-20-1

Molecular Formula

C20H32ClNO3

Molecular Weight

369.9 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride

InChI

InChI=1S/C20H31NO3.ClH/c1-3-21(4-2)15-16-24-19(22)20(23,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5,7-8,11-12,18,23H,3-4,6,9-10,13-16H2,1-2H3;1H

InChI Key

DLQDCDHQWWCMRS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl

Origin of Product

United States

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